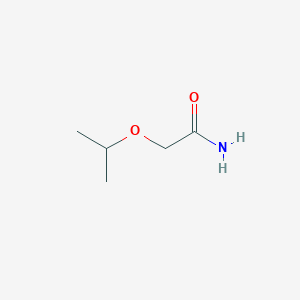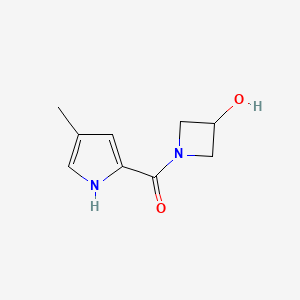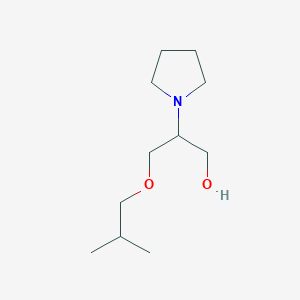
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with a molecular weight of 244.25 g/mol. This compound is known for its unique structure, which includes both amino and benzylamino groups attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and benzylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: This compound is structurally similar but lacks the benzylamino group, which can result in different chemical and biological properties.
3-Amino-1,2,4-triazole-5-carboxylic acid: Another similar compound with a different ring structure, leading to distinct reactivity and applications.
Uniqueness
3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid is unique due to the presence of both amino and benzylamino groups on the pyrazine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-amino-6-(benzylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c13-11-10(12(17)18)16-9(7-15-11)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15)(H,14,16)(H,17,18) |
InChI Key |
MTMSLVYDOQWYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)







